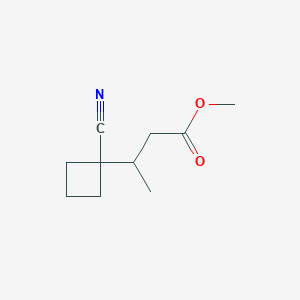
Methyl 3-(1-cyanocyclobutyl)butanoate
Übersicht
Beschreibung
“Methyl 3-(1-cyanocyclobutyl)butanoate” is a chemical compound with the CAS Number: 1461713-32-5 . It has a molecular weight of 181.23 . The IUPAC name for this compound is methyl 3-(1-cyanocyclobutyl)butanoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(1-cyanocyclobutyl)butanoate” is 1S/C10H15NO2/c1-8(6-9(12)13-2)10(7-11)4-3-5-10/h8H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 3-(1-cyanocyclobutyl)butanoate” is a liquid at room temperature . More detailed physical and chemical properties were not available in the search results.Wissenschaftliche Forschungsanwendungen
Cyanoacrylate Applications in Medicine
Cyanoacrylate, a compound with adhesive properties, is widely used in medical and dental fields as a skin suture. Long-chain cyanoacrylates offer less toxicity, making them suitable for medical use, especially for surface areas and tension-free applications. This suggests that compounds with cyano groups might have potential applications in developing medical adhesives or sutures, provided their toxicity profiles are favorable (González, 2012).
Flavor Compounds in Foods
Branched aldehydes, important for flavor in both fermented and non-fermented food products, are produced and degraded from amino acids. The review of these processes provides insights into how specific structural features of molecules like Methyl 3-(1-cyanocyclobutyl)butanoate could influence their role as flavor compounds or precursors in food technology (Smit, Engels, & Smit, 2009).
Biodiesel Combustion
In the context of biodiesel, the study of surrogate molecules such as methyl butanoate to model biodiesel combustion reveals the importance of the ester group in combustion processes. This suggests potential research applications of Methyl 3-(1-cyanocyclobutyl)butanoate in alternative fuel research, focusing on its combustion characteristics and its role in reducing soot formation (Lai, Lin, & Violi, 2011).
Toxicity and Environmental Impact
The toxicity profile and environmental impact of compounds are critical for their application. Research on organotin compounds provides a framework for understanding how substitutions in the molecular structure can affect toxicity towards microorganisms, which is essential for evaluating the environmental safety of new compounds (Cooney, 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
methyl 3-(1-cyanocyclobutyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(6-9(12)13-2)10(7-11)4-3-5-10/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKVAGPCJMNMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




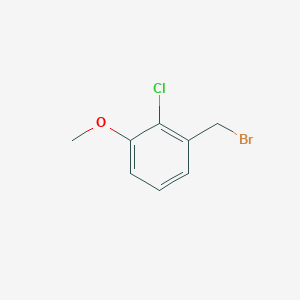
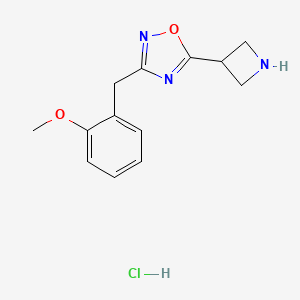
![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)


![8-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1379077.png)


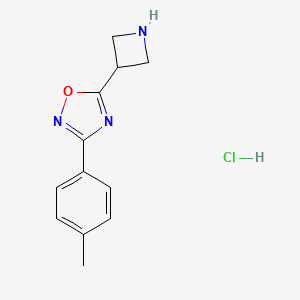

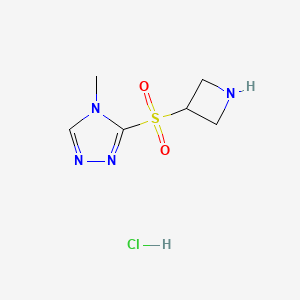
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride](/img/structure/B1379086.png)
![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)